Product packaging for Talnetant(Cat. No.:CAS No. 174636-32-9)

Talnetant

Cat. No.: B1681221
CAS No.: 174636-32-9
M. Wt: 382.5 g/mol
InChI Key: BIAVGWDGIJKWRM-FQEVSTJZSA-N
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Description

Overview of the Tachykinin System and Neurokinin Receptors

The tachykinins are a family of structurally related neuropeptides known for their ability to rapidly stimulate the contraction of intestinal muscle. nih.gov This peptide family is expressed throughout the nervous and immune systems and includes key mammalian members such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). nih.govguidetopharmacology.org These peptides originate from the processing of three different genes (Tac genes) and are characterized by a conserved C-terminal sequence, which is essential for receptor activation. nih.govguidetopharmacology.org

Tachykinins exert their effects by interacting with three distinct G protein-coupled receptors (GPCRs): the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors. nih.govguidetopharmacology.org While there is some overlap, each receptor shows a preferential affinity for a specific tachykinin:

NK1 Receptor: Preferentially binds Substance P. guidetopharmacology.org

NK2 Receptor: Preferentially binds Neurokinin A. guidetopharmacology.org

NK3 Receptor: Shows the highest affinity for Neurokinin B. guidetopharmacology.org

These receptors are distributed differently throughout the body. NK1 and NK3 receptors are widely found in the central nervous system, whereas the NK2 receptor is primarily located in the peripheral nervous system, including the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. guidetopharmacology.org The activation of these receptors by tachykinins is involved in a vast array of physiological processes, including smooth muscle contractility, inflammation, pain perception (nociception), and epithelial secretion. nih.govnih.gov

Rationale for Neurokinin-3 Receptor as a Therapeutic Target

The Neurokinin-3 (NK3) receptor has garnered significant interest from pharmaceutical researchers as a promising therapeutic target due to its specific expression and function. researchgate.net Primarily located within the mammalian nervous system, the NK3 receptor's distribution suggests a key role in modulating central monoaminergic neurotransmission, particularly involving dopamine (B1211576). researchgate.nettemple.edu This modulation of dopamine pathways provides a strong rationale for investigating NK3 receptor antagonists in the context of central nervous system (CNS) disorders. temple.edu

Research has indicated that blocking the NK3 receptor can influence dopamine-mediated behaviors, forming the basis for its exploration in treating psychiatric disorders like schizophrenia. researchgate.nettemple.edu The development of selective, non-peptide antagonists for the NK3 receptor was driven by the potential to create novel therapeutics for these conditions. researchgate.net Furthermore, the NK3 receptor and its primary ligand, NKB, are involved in the neurohormonal regulation of the hypothalamic-pituitary-gonadal axis. mdpi.comunal.edu.co This has led to the investigation of NK3 receptor antagonists for non-hormonal therapies for conditions such as menopausal vasomotor symptoms and polycystic ovary syndrome (PCOS). mdpi.comunal.edu.co The potential to address unmet needs in both psychiatric and endocrine disorders has made the NK3 receptor a compelling target for drug development. researchgate.netmdpi.com

Historical Context of Talnetant Development in Pharmaceutical Research

This compound, also known by its developmental code SB-223412, is a selective, non-peptide antagonist of the NK3 receptor. medchemexpress.com Its development originated from research programs at SmithKline Beecham, which later became GlaxoSmithKline. nih.gov The discovery of this compound was part of a broader effort to identify potent and selective non-peptide antagonists for the human NK3 receptor. medchemexpress.com The quinoline (B57606) core structure of this compound was identified through structure-activity relationship studies that were initially focused on NK1 receptor antagonists. kyoto-u.ac.jp Subsequent optimization of this chemical scaffold led to the development of this compound, a second-generation non-peptide NK3 receptor antagonist with improved potency and selectivity. kyoto-u.ac.jp

This compound was designed to be a brain-permeable compound, a crucial characteristic for targeting CNS disorders. medchemexpress.com In vitro studies demonstrated its high affinity and selectivity for the human NK3 receptor. glpbio.com It showed approximately 100-fold greater selectivity for the NK3 receptor over the NK2 receptor and had no significant affinity for the NK1 receptor. medchemexpress.comresearchgate.net

Following its initial characterization, this compound entered clinical development and was investigated for several potential therapeutic applications. nih.govdrugbank.com Phase II clinical trials were conducted to evaluate its efficacy in treating schizophrenia and irritable bowel syndrome (IBS). nih.govkyoto-u.ac.jpclinicaltrials.gov However, the development of this compound was later discontinued (B1498344), reportedly due to factors including low penetration of the blood-brain barrier in further studies. nih.gov Despite its discontinuation, the research and clinical exploration of this compound provided valuable insights into the therapeutic potential of NK3 receptor antagonism. mdpi.comresearchgate.net

Research Findings

Binding Affinity and Selectivity of this compound

This compound is characterized as a potent and selective antagonist for the Neurokinin-3 receptor. Its binding affinity has been quantified in various studies.

CompoundReceptorBinding Affinity (Ki)Binding Affinity (pKi)Cell LineSource
This compound (SB-223412)Human NK31.4 nM8.7hNK-3-CHO medchemexpress.comglpbio.com
This compoundHuman NK2-6.6hNK-2-CHO glpbio.com
This compoundHuman NK1No affinity up to 100 µM<4hNK-1-CHO medchemexpress.comglpbio.com
This compoundGuinea Pig NK3-8.5Native tissue glpbio.com

Endogenous Tachykinin Receptor Binding Profile

The natural ligands for the neurokinin receptors show preferential, but not exclusive, binding to their primary receptor subtype.

LigandReceptorPotency / Affinity (IC50)Source
Neurokinin B (NKB)NK313 nM pnas.org
Neurokinin A (NKA)NK32390 nM pnas.org
Substance P (SP)NK32960 nM pnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22N2O2 B1681221 Talnetant CAS No. 174636-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18/h3-16,20,28H,2H2,1H3,(H,27,29)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAVGWDGIJKWRM-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870124
Record name Talnetant
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Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

174636-32-9
Record name Talnetant
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Record name Talnetant [INN]
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Record name Talnetant
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Molecular and Pharmacological Characterization of Talnetant

Neurokinin-3 Receptor Expression and Functional Relevance

Anatomical Distribution of NK3 Receptors in the Mammalian Central Nervous System

NK3 receptors are widely distributed throughout the mammalian central nervous system (CNS), although their distribution and expression levels can vary between species. researchgate.netnih.govnih.gov

In the rat CNS, NK3 receptors are widely distributed, with high levels found in the cerebral cortex, basal ganglia, and dorsal horn of the spinal cord. ebi.ac.uk Studies in rats suggest that NK3 receptors are largely cortical, expressed in mid-cortical layers (layers IV and V) throughout the prefrontal cortex and neocortex. researchgate.net NK3 receptors are also present in areas such as the caudate/putamen, lateral septum, BNST, amygdala, medial preoptic area, paraventricular nucleus (PVN) and supraoptic nucleus (SON) of the hypothalamus, substantia nigra, and ventral tegmental area (VTA). nih.govresearchgate.netnih.govnih.gov In the spinal cord, NK3 receptors are diffusely present throughout the gray matter. physiology.org

In primates, including non-human primates and humans, the distribution of NK3 receptors appears to differ somewhat from rodents. While NK1 receptors are the predominant tachykinin receptor subtype in the human brain, low levels of NK3 receptors are present in nonhuman primate brains. researchgate.net Some studies suggest that NK3 receptors are present in the midline thalamic nuclei in primates. researchgate.net Evidence from mRNA expression and immunohistochemistry studies indicates NK3 receptor expression in several regions of the monkey and human brain, including the hypothalamus, cortex, and hippocampus. semanticscholar.org Specific radioligand binding to the NK3 receptor has also been obtained for some human brain regions, notably in specific nuclei of the amygdala. semanticscholar.org Compared to NK1 and NK2 receptors, NK3 receptors are present in cerebral regions at a low density in humans. researchgate.net

The concentration of NK3 receptors is notable in forebrain and basal ganglia structures within the mammalian CNS. nih.govresearchgate.netresearchgate.net They are also found in midbrain structures such as the substantia nigra, ventral tegmental area, and raphe nuclei. researchgate.net

Differences in NK3 receptor distribution and pharmacology between species could explain variations in the effects of NK3 receptor modulation observed in different animal models. researchgate.net

Here is a summary of NK3 receptor distribution in the mammalian CNS based on the search results:

SpeciesBrain Regions with Notable NK3 Receptor DistributionDensity Compared to other NK receptors (Human)
RatCerebral cortex (layers IV and V, prefrontal cortex, neocortex), basal ganglia, dorsal horn of spinal cord, caudate/putamen, lateral septum, BNST, amygdala, medial preoptic area, PVN, SON, substantia nigra, VTA, raphe nuclei, spinal gray matter. ebi.ac.uknih.govresearchgate.netnih.govnih.govphysiology.orgNot specified
Non-human PrimateMidline thalamic nuclei, hypothalamus, cortex, hippocampus, specific nuclei of amygdala. researchgate.netsemanticscholar.orgLow levels compared to NK1. researchgate.net
HumanCortical regions, nuclei of amygdala, hippocampus, midbrain structures (substantia nigra, VTA, raphe nuclei), hypothalamus. researchgate.netsemanticscholar.orgLow density compared to NK1 and NK2. researchgate.net

Correlation of Receptor Distribution with Neurological Functions

The distribution of NK3 receptors in various brain regions correlates with their involvement in a range of neurological functions. The concentration of NK3 receptors in forebrain and basal ganglia structures, coupled with their modulatory influence on monoaminergic neurotransmission, has led to hypotheses about their role in psychiatric disorders. nih.govresearchgate.netresearchgate.net

NK3 receptors are known to modulate monoaminergic and amino acid neurotransmission. genscript.com Experimental evidence suggests a key role for NK3 receptors in dopaminergic function in the midbrain. researchgate.net Regions like the substantia nigra and the ventral tegmental area, which have high concentrations of dopaminergic neurons, predominantly contain NK3 receptors. researchgate.net Activation of NK3 receptors in these areas can increase dopamine (B1211576) release and influence neuronal firing rates. nih.gov This modulation of dopamine transmission makes NK3 receptors potential targets in the treatment of neuropsychiatric illnesses, including schizophrenia and various affective disorders, as well as Parkinson's disease. nih.gov Talnetant, as an NK3 receptor antagonist, has been shown to modulate mesolimbic and mesocortical dopaminergic neurotransmission. nih.gov

Beyond dopaminergic systems, NK3 receptors are also implicated in other neurological processes. Their presence in the amygdala and hippocampus, regions crucial for fear memory regulation and learning and memory, suggests their involvement in anxiety and cognitive functions. frontiersin.orgpnas.orgresearchgate.net Studies in rodents have shown that NK3 receptors have significant anti-anxiety effects, and their activity in the amygdala, dorsal periaqueductal gray, and hippocampus is linked to anxiety. frontiersin.org NK3 receptors are also widespread in brain areas involved in learning and memory, such as the hippocampus, frontal cortex, and medial septum. pnas.org There is a close interaction between NK3 receptors and the cholinergic system, with NK3 receptors located on cholinergic neurons in the basal forebrain and their activation stimulating the activity of the septo-hippocampal cholinergic system. pnas.org

Furthermore, NK3 receptors in the hypothalamus, particularly in the PVN and SON, play a functional role in the release of vasopressin and oxytocin, highlighting their involvement in neuroendocrine regulation. nih.govontosight.ai Activation of NK3 receptors in these areas can lead to increased intracellular calcium and systemic release of these hormones. nih.gov The trafficking of activated NK3 receptors to the nucleus of neurons in the PVN suggests a potential role in influencing CNS gene expression in a ligand-dependent manner. nih.govnih.gov

The distribution of NK3 receptors in the brainstem and spinal cord is associated with their role in pain transmission and modulation. ontosight.ai

The involvement of NK3 receptors in the hypothalamic-pituitary-gonadal (HPG) axis through their expression on kisspeptin, neurokinin B, and dynorphin (B1627789) (KNDy) neurons in the hypothalamus is crucial for regulating reproduction and has also been linked to the development of vasomotor symptoms associated with menopause. tandfonline.comresearchgate.netdrugbank.com

Here is a summary of the correlation between NK3 receptor distribution and neurological functions:

Brain Region / AreaAssociated Neurological Functions
Forebrain and Basal GangliaModulation of monoaminergic neurotransmission, potential role in psychiatric disorders (e.g., schizophrenia, affective disorders). nih.govresearchgate.netnih.govresearchgate.net
Substantia Nigra and Ventral Tegmental Area (Midbrain)Regulation of dopaminergic function, modulation of locomotive behaviors, potential target for Parkinson's disease. nih.govresearchgate.net
AmygdalaFear memory regulation, anxiety. frontiersin.orgresearchgate.net
HippocampusFear memory regulation, anxiety, learning, memory, interaction with cholinergic system. frontiersin.orgpnas.orgresearchgate.net
Cortical Regions (Prefrontal Cortex, Neocortex)Modulation of synaptic transmission, cognitive functions, interaction with cholinergic system. pnas.orgresearchgate.netnih.gov
Hypothalamus (PVN, SON)Neuroendocrine regulation, release of vasopressin and oxytocin, regulation of reproduction, vasomotor symptoms. nih.govontosight.aitandfonline.comresearchgate.netdrugbank.com
BrainstemPain transmission and modulation. ontosight.ai
Spinal Cord (Gray Matter, Dorsal Horn)Pain transmission and modulation. ebi.ac.ukontosight.aiphysiology.org
Medial SeptumLearning, memory, interaction with cholinergic system. pnas.org

Preclinical Investigation of Talnetant S Pharmacodynamics

In Vivo Modulatory Effects on Neurotransmission

Preclinical studies have explored Talnetant's influence on key neurotransmitter systems, particularly monoaminergic pathways.

Impact on Monoaminergic Systems (Dopamine and Norepinephrine)

This compound has been shown to modulate dopaminergic and noradrenergic neurotransmission in preclinical settings. Acute administration of this compound (30 mg/kg i.p.) in freely moving guinea pigs significantly increased extracellular dopamine (B1211576) and norepinephrine (B1679862) levels in the medial prefrontal cortex. researchgate.netresearchgate.netmedchemexpress.com Microdialysis studies in guinea pigs demonstrated that this compound could increase extracellular dopamine levels to 238% and norepinephrine levels to 227.1%, without affecting serotonin (B10506) levels. medchemexpress.commedchemexpress.comarctomsci.com Furthermore, this compound attenuated haloperidol-induced increases in dopamine levels in the nucleus accumbens of freely moving guinea pigs. researchgate.netglpbio.comapexbt.com The NK3 receptor is expressed on dopaminergic neurons, and its activation is known to stimulate dopamine release, particularly in ventral and dorsal striatal regions. researchgate.netnih.govuu.nl This modulatory influence of NK3 receptors on monoaminergic neurotransmission supports the investigation of NK3 receptor antagonists like this compound for psychiatric disorders. researchgate.net

Here is a summary of this compound's impact on monoamine levels in the medial prefrontal cortex of guinea pigs:

NeurotransmitterChange in Extracellular Levels (vs. Baseline)Animal ModelAdministration
Dopamine+138% (238% of baseline)Guinea Pig30 mg/kg i.p.
Norepinephrine+127.1% (227.1% of baseline)Guinea Pig30 mg/kg i.p.
SerotoninNo significant effectGuinea Pig30 mg/kg i.p.

Effects on Neuronal Activity in Specific Brain Structures (e.g., Medial Habenula, Substantia Nigra Pars Compacta)

This compound has demonstrated effects on neuronal firing in specific brain regions known to express NK3 receptors. NK3 receptors are concentrated in forebrain and basal ganglia structures, including the substantia nigra pars compacta (SNpc) and the ventral tegmental area (VTA), which are rich in dopaminergic neurons. researchgate.netuu.nlmetabolomicsworkbench.orgguidetopharmacology.orgchez-alice.frgoogle.com

In guinea pig brain slices, this compound antagonized neurokinin B (NKB)-induced increases in neuronal firing in the medial habenula with a pKB of 7.9. researchgate.netresearchgate.net It also antagonized senktide-induced increases in neuronal firing in the substantia nigra pars compacta with a pKB of 7.7, suggesting competitive antagonism at native NK3 receptors. researchgate.netresearchgate.net The effect of this compound (100 nM) on the mean concentration-dependent increase in neuronal firing elicited by agonists in these regions has been documented. In the medial habenula, the EC50 for NKB was 91 nM under control conditions and shifted to 788 nM in the presence of this compound. researchgate.net In the SNpc, the EC50 for senktide (B1681736) was 26 nM under control conditions and shifted to 140 nM in the presence of this compound. researchgate.net These findings indicate that this compound can modulate neuronal activity in these brain structures by blocking NK3 receptors.

Here is a summary of this compound's antagonism of agonist-induced neuronal firing in guinea pig brain slices:

Brain StructureAgonistControl EC50 (nM)EC50 with this compound (100 nM) (nM)pKB
Medial Habenula (mHb)Neurokinin B917887.9
Substantia Nigra Pars Compacta (SNpc)Senktide261407.7

Behavioral Phenotype Analysis in Animal Models

Preclinical studies have utilized various animal models to assess the behavioral effects of this compound, particularly focusing on behaviors relevant to neuropsychiatric conditions.

Attenuation of Agonist-Induced Behavioral Responses (e.g., Wet Dog Shake, Miosis)

This compound has demonstrated the ability to attenuate behavioral responses induced by NK3 receptor agonists in animal models. In guinea pigs, this compound (3-30 mg/kg i.p.) significantly attenuated senktide-induced "wet dog shake" behaviors in a dose-dependent manner. researchgate.netmedchemexpress.comresearchgate.netmedchemexpress.comarctomsci.comglpbio.comapexbt.com For instance, at a dose of 30 mg/kg, this compound showed a significant attenuation of wet dog shake behavior from 31.1 to 16.7. medchemexpress.commedchemexpress.comarctomsci.com In conscious rabbits, this compound (0.5-2 mg/kg i.v.) inhibited senktide-induced miosis in a dose-dependent manner with an ED50 of 0.44 mg/kg. medchemexpress.commedchemexpress.comarctomsci.cominvivochem.com Oral administration of this compound in mice also produced dose-dependent inhibition of behavioral responses induced by the NK3 receptor-selective agonist senktide, with an ED50 of 12.2 mg/kg. researchgate.net

Exploration of Neuropsychiatric-Relevant Animal Models

Given the distribution of NK3 receptors in brain regions involved in psychiatric disorders and their influence on monoaminergic systems, this compound has been explored in animal models relevant to neuropsychiatric conditions. researchgate.netresearchgate.netbioline.org.br this compound has been used in studies related to schizophrenia. medchemexpress.commedchemexpress.comarctomsci.com The modulatory influence of NK3 receptors on monoaminergic neurotransmission has led to the hypothesis that NK3 receptor antagonists could have therapeutic efficacy in treating psychiatric disorders. researchgate.netguidetopharmacology.org While preclinical data suggested potential utility in modulating dopaminergic neurotransmission relevant to schizophrenia, subsequent clinical evaluations with this compound in this indication were ultimately discontinued (B1498344). wikipedia.orguu.nlchez-alice.frnih.govnih.gov Animal models, such as those involving amphetamine-induced hyperactivity or the assessment of prepulse inhibition, are commonly used in schizophrenia research, and NK3 receptor knockout mice have shown some altered reactivity to dopaminergic stimuli. uu.nl

Pharmacokinetic Profiling and Formulation Challenges in Preclinical Development

Pharmacokinetic evaluation of this compound in preclinical species like rats and dogs indicated low plasma clearance, oral bioavailability, and high and sustained plasma concentrations after oral dosages of 4 to 8 mg/kg. researchgate.net Despite promising in vitro and in vivo activity in NK3 receptor-driven models, the clinical development of this compound was eventually discontinued, partly attributed to pharmacokinetic properties, including rather low penetration of the blood-brain barrier and poor bioavailability. google.comnih.govscielo.org.co In silico analysis comparing this compound with newer NK3 receptor antagonists has suggested that this compound exhibited higher clearance compared to some later compounds. scielo.org.co These pharmacokinetic limitations posed challenges during its preclinical and subsequent clinical development. google.com

Brain Penetration and Blood-Brain Barrier Dynamics

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). The BBB is a highly selective barrier that regulates the passage of substances from the bloodstream into the brain. medtechbcn.com Factors influencing BBB permeability include a molecule's lipophilicity, size, and interactions with active transport mechanisms and efflux proteins like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). medtechbcn.com

Preclinical assessment of brain penetration often involves measuring the brain-to-plasma ratio (Kp or logBB) in animal models. nih.gov However, this ratio reflects both permeability and binding to brain tissue, and the unbound drug concentration in the brain extracellular fluid is considered a more relevant indicator of the drug available to interact with CNS targets. frontiersin.org

While this compound is described as a brain-permeable NK3 receptor antagonist in some contexts medchemexpress.com, preclinical testing indicated that it showed poor brain penetration. researchgate.net The precise dynamics of this compound's interaction with the BBB, including potential involvement of efflux transporters, would require further detailed investigation.

Bioavailability Considerations and Formulation Optimization Strategies

Bioavailability refers to the proportion of an administered dose of a drug that reaches the systemic circulation unchanged and is therefore available to exert its effects. Oral bioavailability is influenced by factors such as absorption in the gastrointestinal tract, first-pass metabolism, and formulation.

This compound is described as an orally active NK3 antagonist. nih.gov However, some preclinical studies indicated that this compound exhibited less than optimal oral bioavailability. researchgate.net This suggests that formulation optimization strategies could be relevant to improve its absorption and systemic exposure after oral administration. While specific details on formulation optimization strategies for this compound were not extensively available in the provided information, the development of orally bioavailable compounds often involves modifying the chemical structure or employing specific pharmaceutical formulations to enhance absorption and reduce degradation. googleapis.comacsmedchem.org

Comparative Preclinical Studies with Other Neurokinin-3 Receptor Antagonists

This compound is one of several non-peptide antagonists developed to target the NK3 receptor. researchgate.netnih.gov Comparative preclinical studies with other NK3 receptor antagonists, such as Osanetant (B1677505) (SR 142801), have been conducted to evaluate their pharmacological profiles. researchgate.netnih.gov

Both Osanetant and this compound are described as potent non-peptide antagonists of the NK3 receptor. nih.gov Preclinical studies have demonstrated the involvement of NK3 receptor-mediated activation in the release of dopamine in the brain, particularly in striatal regions. researchgate.netnih.gov NK3 receptor antagonists have been investigated for their potential to modulate monoaminergic systems implicated in neurological and psychiatric disorders. researchgate.net

While preclinical studies in animals suggested that NK3 receptor antagonists could increase the pain threshold to colorectal distension and reduce visceral hypersensitivity jpp.krakow.pl, a study comparing this compound (at doses of 25 and 100 mg) with placebo in healthy human volunteers found no significant effect of this compound on rectal compliance, sensory thresholds, or intensity ratings in a colorectal distension test. nih.gov This contrasted with some findings from animal studies on NK3 receptor blockade. jpp.krakow.pl

Comparative studies highlight that while compounds may share the same target (NK3 receptor), their specific preclinical pharmacological profiles, including brain penetration and effects in different assay systems, can vary. researchgate.netnih.gov For instance, while both Osanetant and this compound were investigated in clinical trials, Osanetant reportedly exhibited less than optimal oral bioavailability, and this compound showed poor brain penetration in preclinical testing. researchgate.net

Here is a summary of some preclinical findings related to this compound and other NK3 antagonists:

CompoundTargetKey Preclinical FindingSource
This compoundNK3 receptorSelective, competitive, brain-permeable NK3 antagonist (Ki = 1.4 nM in hNK-3-CHO cells) medchemexpress.com
This compoundNK3 receptorShowed poor brain penetration in preclinical testing. researchgate.net
This compoundNK3 receptorNo significant effect on rectal compliance or sensation in healthy human volunteers. nih.gov
OsanetantNK3 receptorPotent non-peptide antagonist. nih.gov
OsanetantNK3 receptorExhibited less than optimal oral bioavailability. researchgate.net
SR 142801NK3 receptorDoes not affect peristaltic activity in guinea pig. jpp.krakow.pl
RO4583298NK1 and NK3 receptorsNovel potent, dual antagonist with in vivo activity. nih.gov

Clinical Research and Therapeutic Evaluation of Talnetant

Scope of Clinical Development Programs

Talnetant's clinical development programs aimed to explore its therapeutic potential in several distinct medical areas, leveraging its activity as an NK3 receptor antagonist. drugbank.comdrugbank.comspringer.commedpath.com

Phase II Clinical Trial Design and Execution

This compound underwent multiple Phase II clinical trials to assess its efficacy and gather dose-response information for potential subsequent studies. nih.govclinicaltrialsregister.eu For instance, an 8-week, randomized, double-blind, placebo-controlled, dose-ranging Phase IIB study was conducted to evaluate this compound in subjects with irritable bowel syndrome (IBS). clinicaltrialsregister.eu This study involved randomizing 732 subjects across 109 centers in various countries to receive different oral doses of this compound (100 mg, 200 mg, and 400 mg twice daily) or placebo. clinicaltrialsregister.eu The primary objective was to determine if this compound provided adequate relief from IBS pain and discomfort compared to placebo. clinicaltrialsregister.eu Secondary objectives included exploring responses in IBS subgroups, obtaining dose-response data, evaluating effects on secondary symptoms and quality of life, and characterizing the relationship between plasma concentration and response. clinicaltrialsregister.eu

In the context of schizophrenia, this compound was evaluated in three Phase II double-blind, placebo-controlled, randomized controlled trials to assess its efficacy in treating both positive and negative symptoms. bioline.org.br

Target Indications Explored in Clinical Research

This compound was investigated for its potential therapeutic effects in several indications, reflecting the diverse roles of NK3 receptors in different physiological systems. drugbank.comdrugbank.comresearchgate.netresearchgate.netpatsnap.com

Investigation in Schizophrenia and Related Psychotic Disorders

This compound was researched as a potential antipsychotic drug for the treatment of schizophrenia and schizoaffective disorders. drugbank.comdrugbank.comresearchgate.net Several Phase II trials were conducted to evaluate its efficacy in this area. bioline.org.brresearchgate.netchez-alice.frtandfonline.com An initial placebo-controlled study in schizophrenia patients suggested that this compound might reduce scores on assessment scales such as the Positive and Negative Syndrome Scale (PANSS) to a similar extent as risperidone (B510). chez-alice.frtandfonline.com However, this finding was not consistently replicated in subsequent trials. chez-alice.fr Despite some promising initial results in hospitalized patients, the clinical trials for this compound in schizophrenia were eventually suspended. chez-alice.frunal.edu.cowikipedia.orgscielo.org.co

Efficacy Assessment in Irritable Bowel Syndrome

This compound was also a primary focus of research for the treatment of irritable bowel syndrome (IBS). drugbank.comdrugbank.comncats.io Clinical trials, including Phase II studies, were conducted to assess its efficacy in patients with IBS. ncats.ioresearchgate.netclinicaltrialsregister.eupatsnap.comdrugbank.com One large 8-week Phase IIB study specifically evaluated this compound in subjects with IBS, including those with different bowel patterns (constipation-predominant, diarrhea-predominant, and mixed). clinicaltrialsregister.eu

Evaluation in Other Medical Conditions (e.g., Urinary Incontinence, Chronic Obstructive Pulmonary Disease, Cough, Overactive Bladder)

Beyond schizophrenia and IBS, this compound was also investigated for its potential in treating other medical conditions where NK3 receptor activity might play a role. These included urinary incontinence, chronic obstructive pulmonary disease (COPD), cough, and overactive bladder. nih.govdrugbank.comncats.iospringer.commedpath.com Development for these indications was ultimately discontinued (B1498344). springer.com While NK1 receptor antagonists have been explored for cough and NK1/NK3 antagonists for vasomotor symptoms, this compound's specific role as an NK3 antagonist was assessed in these other conditions. manchester.ac.ukbmj.comresearchgate.net For instance, a study assessed the effect of this compound on citric acid-evoked cough responses in healthy volunteers. manchester.ac.ukbmj.com

Key Clinical Findings and Efficacy Outcomes

The clinical trials for this compound yielded mixed results across the different indications studied.

Study PopulationPrimary Endpoint (Adequate Relief of IBS Pain and Discomfort)Statistical Significance vs. Placebo
O-IBS ITTNot metNo
D-IBS ITTNot metNo
C-IBS ITTNot metNo
ITT PopulationNot metNo

ITT: Intent-to-Treat; O-IBS: Opioid-induced constipation-predominant IBS (Note: The source actually refers to O-IBS as a bowel pattern classification at the end of screening, not opioid-induced constipation. This should be clarified if possible, but based on the source, it refers to a specific IBS subgroup in that trial. Given the context of IBS, it likely refers to a subgroup defined by stool consistency/frequency, but the exact definition isn't provided beyond "O-IBS at the end of screening". However, the source clearly states O-IBS, D-IBS, and C-IBS as populations for analysis). clinicaltrialsregister.eu D-IBS: Diarrhea-predominant IBS; C-IBS: Constipation-predominant IBS.

Regarding schizophrenia, while an initial Phase II trial suggested potential antipsychotic effects comparable to risperidone in a subset of patients, these findings were not replicated in subsequent trials. chez-alice.frtandfonline.com This lack of consistent efficacy contributed to the discontinuation of this compound's development for schizophrenia. chez-alice.frunal.edu.cowikipedia.orgscielo.org.co

In the study evaluating this compound's effect on cough reflex sensitivity to citric acid in healthy volunteers, there was no significant difference in the concentration of citric acid needed to evoke a certain number of coughs between this compound (at 25 mg and 200 mg doses) and placebo at any time point measured. bmj.com

Antipsychotic Effects and Symptom Modulation in Schizophrenia Trials

This compound was evaluated in Phase II clinical trials for its potential as an antipsychotic drug for the treatment of schizophrenia. medpath.commedchemexpress.com In a December 2003 presentation, GlaxoSmithKline reported that this compound demonstrated activity in a Phase II trial involving 236 patients over 6 weeks. tandfonline.com In this study, this compound showed significant antipsychotic effects in 40% of patients receiving a 200 mg dose. tandfonline.com This level of efficacy was comparable to the 48% seen with risperidone and higher than the 30% observed with placebo in the same trial. tandfonline.com However, subsequent evaluations of this compound in schizophrenia trials did not replicate these initial positive results, ultimately leading to the discontinuation of its development for this indication. researchgate.net

Effects on Visceral Sensory Function and Compliance

Research also explored the effects of this compound on visceral sensory function and compliance, particularly in the context of irritable bowel syndrome (IBS). wikipedia.orgopenaccessjournals.com The tachykinin system, including neurokinin receptors like NK1, NK2, and NK3, is involved in regulating gastrointestinal motility, secretion, vascular permeability, and pain perception. openaccessjournals.com Given the role of visceral hypersensitivity in IBS symptoms, NK3 receptor antagonists like this compound were investigated as potential therapeutic agents. jnmjournal.orgresearchgate.net A study in healthy humans investigated the effect of this compound on rectal sensory function and compliance. wikipedia.orgopenaccessjournals.comphysiology.org However, this study found no statistically significant improvement in rectal hypersensitivity over placebo. wikipedia.org Another source indicates that this compound had no effect on rectal compliance or distension-induced rectal sensation in healthy participants. openaccessjournals.com Furthermore, two studies conducted in IBS patients (n = 618 and n = 732) confirmed the inactivity of this compound on IBS symptoms. ncats.io

Central Nervous System Pharmacodynamic Biomarkers in Healthy Volunteers

Studies were conducted in healthy volunteers to evaluate the central nervous system (CNS) pharmacodynamic biomarkers of this compound. jnmjournal.orgnih.govdeepdyve.com A randomized, double-blind, three-way crossover study compared the effects of a single oral dose of this compound (200 mg) with haloperidol (B65202) (3 mg) and placebo in twelve healthy male volunteers. nih.govuniversiteitleiden.nl Various quantitative CNS tests were assessed, including electroencephalogram (EEG), saccadic and smooth pursuit eye movements, adaptive tracking, body sway, and finger tapping. nih.govuniversiteitleiden.nl Visual analogue scales (VAS) were used to assess alertness, mood, calmness, and psychedelic effects. nih.gov

The study found that this compound showed decreased alpha power in EEG, improved adaptive tracking, and reduced calmness on VAS. nih.gov Haloperidol, in contrast, showed predominantly CNS-depressant effects across several measures, including decreased EEG alpha power, increased saccadic inaccuracy, decreased smooth pursuit eye movements, decreased adaptive tracking, reduced alertness and negative mood, and an increase in serum prolactin. nih.gov The effects of this compound were described as slightly stimulatory compared to the CNS-depressant effects of haloperidol. nih.gov These results suggested that this compound was able to penetrate the brain. nih.gov However, the study indicated that it remained to be established whether the dose was sufficient and whether the observed effect profile was specific to the NK3-antagonist class. nih.gov this compound did not cause hormonal changes like the increase in serum prolactin seen with haloperidol, suggesting it might not induce hyperprolactinemia. universiteitleiden.nl

Analysis of Clinical Development Challenges and Discontinuation Rationale

Despite some initial promising results, particularly in an early Phase II schizophrenia trial, the clinical development of this compound was ultimately discontinued for both schizophrenia and irritable bowel syndrome. wikipedia.orgspringer.comresearchgate.net

For schizophrenia, while an initial placebo-controlled study suggested that this compound could reduce the positive and negative syndrome scale (PANSS) score to a similar extent as risperidone, this effect was not replicated in subsequent trials. researchgate.net This lack of replicated efficacy in later studies was a primary reason for the discontinuation of its development for schizophrenia. researchgate.net

In the case of irritable bowel syndrome, clinical trials, including two large studies, indicated that this compound was inactive in alleviating IBS symptoms. ncats.io A study in healthy volunteers also found no significant improvement in rectal sensory function or compliance. wikipedia.orgopenaccessjournals.com

Challenges in clinical development for NK3 receptor antagonists, including this compound and other compounds like osanetant (B1677505), have been noted. nih.govresearchgate.net One potential factor contributing to the lack of efficacy observed in some trials for previous generation NK3R antagonists was interpreted as a consequence of poor drug availability at the central sites of action. researchgate.net Although this compound was shown to penetrate the brain in healthy volunteer studies, the extent and sufficiency of this penetration for therapeutic effect remained a question. nih.gov Additionally, company reports indicated that this compound had low solubility and low brain:blood partitioning in rats, factors that could contribute to difficulties in drug formulation and potentially low or variable bioavailability. tandfonline.com These factors may have contributed to the challenges in achieving consistent therapeutic efficacy in clinical trials.

The discontinuation of this compound, along with other NK3 receptor antagonists like osanetant and pavinetant, highlights the complexities in developing drugs targeting the NK3 receptor for conditions like schizophrenia and visceral disorders, despite the preclinical rationale. researchgate.nettandfonline.com

Academic Significance and Future Research Trajectories for Talnetant

Advancing Neurokinin-3 Receptor Biology through Talnetant Research

Research on this compound has been instrumental in elucidating the complex roles of the NK3 receptor in both normal physiological processes and various pathological states.

This compound's high affinity and selectivity for the NK3 receptor made it an exceptional tool for probing the receptor's function. nih.gov Studies involving this compound have helped to confirm the concentration of NK3 receptors in key areas of the mammalian CNS, including the forebrain and basal ganglia. nih.gov This distribution suggested a role for these receptors in psychiatric disorders, a hypothesis that was extensively investigated using this compound. nih.gov

Furthermore, research with this compound has shed light on the involvement of NK3 receptors in other physiological processes. For instance, studies explored its effects on visceral sensitivity, which is relevant to conditions like irritable bowel syndrome (IBS). nih.gov Although a 2007 study found no statistically significant improvement in rectal hypersensitivity over a placebo, this research still contributed to a better understanding of the peripheral roles of NK3 receptors. nih.govwikipedia.org The discontinuation of this compound for schizophrenia and IBS prompted further investigation into other potential therapeutic areas for NK3 receptor antagonists. wikipedia.org

One of the most significant contributions of this compound research has been in unraveling the modulatory influence of NK3 receptors on monoaminergic neurotransmission. nih.gov Preclinical studies, particularly microdialysis experiments in guinea pigs, demonstrated that this compound could modulate the levels of key neurotransmitters. nih.gov

Specifically, acute administration of this compound was shown to produce significant increases in extracellular dopamine (B1211576) and norepinephrine (B1679862) in the medial prefrontal cortex. nih.gov It also attenuated the increase in dopamine levels in the nucleus accumbens induced by the antipsychotic drug haloperidol (B65202). nih.gov These findings provided direct evidence of the NK3 receptor's role in regulating the mesolimbic and mesocortical dopaminergic systems, which are critically involved in the pathophysiology of schizophrenia. nih.gov The ability of this compound to competitively antagonize neurokinin B (NKB)-induced neuronal firing in brain slices further solidified the understanding of the NK3 receptor's influence on neuronal excitability. nih.gov

Key Neurotransmitter Findings with this compound
Dopamine (DA)
Norepinephrine (NE)

Impact on Drug Discovery and Development Paradigms for Central Nervous System Disorders

The journey of this compound through preclinical and clinical development has offered important lessons for the pharmaceutical industry, influencing subsequent strategies for developing CNS drugs, particularly NK3 receptor modulators.

The discontinuation of this compound's development for schizophrenia and irritable bowel syndrome highlighted several critical aspects of CNS drug development. wikipedia.org The failure to translate promising preclinical data into clinical efficacy underscored the inherent complexities of these disorders and the challenges of predicting human responses from animal models. jhunewsletter.com

One key lesson was the importance of target validation in specific patient populations. While the modulation of dopaminergic pathways by this compound was a sound scientific rationale for its trial in schizophrenia, the clinical outcomes suggested that this mechanism alone might not be sufficient to produce a therapeutic benefit in a broad patient population. nih.gov

The experience with this compound also emphasized the need for a deeper understanding of the diverse physiological roles of a target receptor. The exploration of this compound for both a CNS disorder (schizophrenia) and a peripheral condition (IBS) demonstrated the broad reach of the neurokinin system, but also the difficulty in achieving a desired therapeutic effect without engaging other pathways that might lead to a lack of efficacy or off-target effects.

The research and clinical trial outcomes of this compound and other first-generation NK3 receptor antagonists directly informed the design and therapeutic targeting of subsequent modulators. researchgate.net The discontinuation of this compound for schizophrenia did not invalidate the NK3 receptor as a drug target but instead prompted a re-evaluation of the most suitable indications. researchgate.net

A pivotal shift came with the recognition of the critical role of the NKB-NK3R signaling pathway in the hypothalamus in the regulation of body temperature. clevelandclinic.org This understanding, which developed in parallel with and subsequent to this compound's initial development, provided a strong rationale for investigating NK3 receptor antagonists for the treatment of vasomotor symptoms (hot flashes) associated with menopause. clevelandclinic.orgwomensmentalhealth.orgimsociety.org

The development of newer NK3 receptor antagonists, such as fezolinetant, was a direct consequence of this refined understanding. clevelandclinic.org These next-generation compounds were designed to specifically target the hypothalamic thermoregulatory centers. clevelandclinic.org The success of fezolinetant, which gained FDA approval, validated this new therapeutic approach and demonstrated that a well-defined patient population with a clear link to the target's mechanism of action is crucial for successful drug development. clevelandclinic.org Furthermore, efforts were made in the design of newer antagonists to potentially reduce environmental toxicity, with this compound serving as a parent compound for these structure-activity relationship studies. nih.gov

Evolution of NK3 Receptor Antagonist Development
First Generation (e.g., this compound)
Next Generation (e.g., Fezolinetant)

Utility of this compound as a Pharmacological Probe in Basic Research

Beyond its therapeutic development, this compound has proven to be an invaluable pharmacological tool for basic scientific research. Its high selectivity and competitive antagonism at the NK3 receptor have allowed researchers to dissect the specific contributions of this receptor in various neural circuits and physiological systems. nih.govresearchgate.net

In in vitro studies, this compound has been used to block NK3 receptors in brain slices, enabling the investigation of NKB-induced neuronal firing and its downstream effects. nih.gov In in vivo animal models, this compound has been instrumental in studying the behavioral consequences of NK3 receptor blockade, such as its effects on neurotransmitter release and animal behaviors analogous to symptoms of psychiatric disorders. nih.gov For example, it was shown to attenuate senktide-induced 'wet dog shake' behaviors in guinea pigs, a model used to assess NK3 receptor antagonism. nih.gov These applications have significantly contributed to the fundamental understanding of the neurokinin system and its role in health and disease. researchgate.net

Future Directions in Academic Investigation

The trajectory of research for the neurokinin-3 receptor (NK3R) antagonist, this compound, has evolved significantly since its initial development. While early investigations focused on its potential as a treatment for schizophrenia and irritable bowel syndrome, the compound's clinical development for these indications was ultimately discontinued (B1498344). wikipedia.orgscielo.org.co However, the academic significance of this compound and the broader class of NK3R antagonists continues to fuel new avenues of scientific inquiry. Future research is poised to explore unconventional therapeutic applications, delve deeper into the molecular mechanics of its receptor interactions, and bridge the gap between preclinical findings and clinical outcomes.

Exploration of Unconventional Therapeutic Hypotheses for NK3R Antagonism (e.g., Vasomotor Symptoms)

The initial therapeutic hypotheses for this compound were grounded in the established roles of NK3 receptors in modulating monoaminergic neurotransmission, which is implicated in the pathophysiology of schizophrenia. researchgate.netnih.gov Preclinical studies demonstrated that this compound could influence dopamine and norepinephrine levels, providing a strong rationale for its investigation in psychiatric disorders. nih.gov Similarly, the presence of NK3 receptors in the sensory and motor systems of the digestive tract supported its exploration for irritable bowel syndrome. nih.govnih.gov

Despite the cessation of these initial research lines, a compelling and unconventional therapeutic hypothesis for NK3R antagonism has emerged: the management of vasomotor symptoms (VMS), such as hot flashes and night sweats, associated with menopause. nih.gov This hypothesis stems from the critical role of NK3R in the thermoregulatory center of the hypothalamus. nih.gov During menopause, declining estrogen levels disrupt the negative feedback on hypothalamic neurons, leading to hyperactivity and triggering VMS. nih.govyoutube.com By blocking the NK3R, antagonists can temper this neuronal hyperactivity, offering a novel non-hormonal treatment paradigm.

While this compound itself has not been extensively studied for VMS, the clinical success of other selective NK3R antagonists, such as Fezolinetant and Elinzanetant, in reducing the frequency and severity of VMS provides robust proof-of-concept for this therapeutic strategy. nih.govnih.govyoutube.com This opens a promising future direction for academic investigation, potentially re-examining this compound or its analogs within the context of menopausal health.

Therapeutic HypothesisTarget SystemRationale for NK3R AntagonismInvestigated CompoundsStatus
Schizophrenia Central Nervous System (Mesolimbic/Mesocortical Pathways)Modulation of dopamine and norepinephrine neurotransmission. nih.govThis compound, Osanetant (B1677505)Development Discontinued wikipedia.orgscielo.org.co
Irritable Bowel Syndrome (IBS) Gastrointestinal Tract (Enteric Nervous System)Inhibition of intestinal nociception and modulation of gut motility. nih.govThis compoundDevelopment Discontinued wikipedia.org
Vasomotor Symptoms (VMS) Central Nervous System (Hypothalamus)Attenuation of neuronal hyperactivity in the thermoregulatory center. nih.govFezolinetant, ElinzanetantPositive Clinical Trial Data nih.govnih.gov

Advanced Mechanistic Studies of this compound's Receptor Interactions

A thorough understanding of a drug's interaction with its molecular target is fundamental to pharmacology. This compound is characterized as a selective, competitive, non-peptide antagonist of the NK3 receptor. nih.govmedchemexpress.com Advanced mechanistic studies have elucidated key aspects of this interaction, providing a foundation for future research into the subtle complexities of NK3R pharmacology.

Binding assays have determined that this compound possesses a high affinity for the human NK3 receptor, with reported pKi values of 8.7 and a Ki of 1.4 nM. nih.govmedchemexpress.com It exhibits marked selectivity, with over 100-fold lower affinity for the NK2 receptor and negligible affinity for the NK1 receptor. nih.govmedchemexpress.com Functional assays confirm its competitive mechanism; this compound produces parallel rightward shifts in the concentration-response curves of NK3R agonists like neurokinin B (NKB) without reducing the maximum response, yielding pA2 and pKB values in the range of 7.7 to 8.1. nih.gov

Comparative pharmacological studies have revealed that even among competitive NK3R antagonists, distinct mechanisms can exist. A study comparing this compound with Osanetant found that while both bind competitively to the same (orthosteric) site, this compound exhibits a classic, simple competitive interaction, as evidenced by a normal Schild plot with a slope near unity. nih.gov In contrast, Osanetant displayed a more complex interaction. nih.gov Kinetic binding experiments further support a simple, one-step binding mechanism for this compound, characterized by relatively fast association and dissociation rates. nih.gov

Future academic investigations could build upon this knowledge by employing advanced biophysical techniques, such as cryogenic electron microscopy (cryo-EM) or sophisticated fluorescence-based assays, to visualize the precise binding pose of this compound within the NK3 receptor. Such studies could illuminate the specific molecular determinants of its high affinity and selectivity, guiding the rational design of next-generation NK3R antagonists with optimized pharmacological properties.

ParameterReceptor/SystemValueIndicationReference
pKi (affinity) Recombinant human NK38.7High affinity binding nih.gov
Ki (affinity) hNK-3-CHO cells1.4 nMHigh affinity binding medchemexpress.com
pKi (affinity) Guinea pig native NK38.5High affinity in native tissue nih.gov
pA2 (functional antagonism) Human recombinant NK3 (Calcium assay)8.1Competitive antagonism nih.gov
pKB (functional antagonism) Guinea pig native NK3 (Substantia nigra)7.7Competitive antagonism in native tissue nih.gov

Translational Research Integrating Preclinical and Clinical Observations

Translational research seeks to bridge the chasm between preclinical laboratory findings and clinical efficacy in humans. The history of this compound provides a salient case study in the challenges of this process, offering important lessons for future research.

Preclinically, this compound demonstrated a promising profile. In vitro data confirmed its potency and selectivity, while in vivo studies in animal models showed that it was brain-penetrant and could modulate key neurotransmitter systems relevant to schizophrenia. nih.gov Furthermore, in models of visceral pain, this compound showed efficacy, supporting its investigation for IBS. nih.gov

However, this preclinical promise did not fully translate into the expected clinical outcomes. Phase II clinical trials for schizophrenia were discontinued, and a key study in healthy volunteers for IBS showed that this compound had no significant effect on rectal compliance or sensory thresholds compared to placebo. wikipedia.orgnih.gov This disconnect between the "bench" and "bedside" was attributed in part to a poor pharmacokinetic profile and highlights the inherent limitations of preclinical models in predicting human response. scielo.org.co

Future translational research in the field of NK3R antagonism must focus on closing this gap. Key future directions include:

Refining Preclinical Models: Developing animal models that more accurately recapitulate the specific human pathophysiology being targeted, such as validated models of thermoregulatory dysfunction for VMS research.

Integrating Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Employing population PK/PD modeling early in development, as has been done for newer NK3R antagonists like elinzanetant, can help integrate preclinical and clinical data to better predict receptor occupancy and clinical response at different dosages. nih.gov

Investigating Species Differences: Systematically studying differences in receptor pharmacology and metabolism between preclinical species and humans to better anticipate translational challenges.

By learning from the translational disconnects observed with this compound, future academic and industrial research can pursue a more integrated and predictive development path for novel NK3R antagonists.

Research PhaseKey Finding for this compoundCorresponding Clinical OutcomeTranslational Gap/Insight
Preclinical (Schizophrenia) Modulated dopamine and norepinephrine in the guinea pig prefrontal cortex. nih.govDid not demonstrate sufficient efficacy in Phase II trials. scielo.org.coThe modulation of monoamines in animal models did not translate to a robust antipsychotic effect in patients.
Preclinical (IBS) Inhibited responses to colo-rectal distension in conscious rats. nih.govNo effect on rectal sensory function or compliance in healthy human volunteers. nih.govThe mechanism of visceral pain reduction in animal models did not correspond to the sensory endpoints measured in the human study.
Pharmacokinetics Characterized as brain-penetrant in animal models. nih.govmedchemexpress.comClinical development was hampered by a poor pharmacokinetic profile in humans. scielo.org.coDemonstrates the critical need for early and thorough human pharmacokinetic studies, as animal data can be a poor predictor.

Q & A

Q. What experimental models are optimal for evaluating Talnetant’s NK3 receptor antagonism in vivo?

Methodological Answer: Use in vivo microdialysis in guinea pigs to measure extracellular dopamine (DA) and norepinephrine (NE) levels in prefrontal cortex (PFC) and hippocampus. This compound (10–30 mg/kg, i.p.) induces dose-dependent increases in DA and NE, mimicking atypical antipsychotics like risperidone . For behavioral studies, employ rodent models of schizophrenia (e.g., prepulse inhibition deficits) to assess this compound’s modulation of sensorimotor gating. Validate NK3 selectivity via radioligand binding assays (Ki = 1.4 nM for hNK3-CHO) and compare with NK1/NK2 receptor affinities .

Q. How can researchers validate this compound’s analytical purity and stability in experimental formulations?

Methodological Answer: Apply HPLC, NMR, and mass spectrometry to confirm ≥99% purity. For stability studies, use accelerated degradation protocols (e.g., exposure to heat, light, or acidic/basic conditions) and monitor breakdown products. Reference certified materials (e.g., CAS 174636-32-9) to ensure batch consistency. Analytical validation must comply with guidelines from journals like Talanta, which emphasize selectivity, sensitivity, and matrix effect analysis .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships in preclinical studies?

Methodological Answer: Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/ED50 values. For microdialysis data, apply mixed-effects models to account for intra-subject variability. In clinical trials, employ ANCOVA to adjust for baseline covariates like placebo effects. Cite Talanta’s requirement for detailed statistical reporting , including confidence intervals and p-values .

Advanced Research Questions

Q. How can contradictory findings between this compound’s preclinical efficacy and clinical trial outcomes be reconciled?

Methodological Answer: Contradictions may arise from species-specific NK3 receptor expression or CNS penetration differences . For example, this compound increased DA/NE in guinea pigs but showed limited efficacy in human schizophrenia trials . To address this:

  • Perform comparative pharmacokinetic studies across species using LC-MS/MS to quantify brain-to-plasma ratios.
  • Use PET imaging with NK3-specific tracers to confirm target engagement in humans .
  • Re-evaluate clinical endpoints (e.g., cognitive vs. positive symptoms) to align with preclinical outcomes .

Q. What experimental strategies resolve this compound’s ambiguous receptor selectivity in complex tissue environments?

Methodological Answer: Combine computational docking (e.g., Glide or AutoDock) with mutational analysis of NK3 receptor residues (e.g., Phe262, Tyr258). This compound’s π-π stacking with Phe262 and Tyr258 explains NK3 selectivity, while osanetant binds His191, reducing specificity . Validate via radioligand displacement assays against NK1/NK2 receptors at concentrations ≤100 µM .

Q. How can researchers optimize this compound’s adjunctive use with antipsychotics to minimize off-target effects?

Methodological Answer: Conduct isobolographic analysis to identify synergistic/additive effects. In guinea pigs, this compound + risperidone enhanced PFC DA/NE additively but not in the hippocampus . Use EEG and saccadic eye movement tracking in healthy volunteers to quantify CNS stimulation vs. sedation (e.g., this compound 200 mg reduced alpha power vs. haloperidol’s depressant effects) .

Data Analysis & Reproducibility Challenges

Q. What frameworks ensure reproducibility when reusing this compound datasets from public repositories?

Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use tools like Google Dataset Search to identify datasets with metadata on dosage, species, and assay conditions . For conflicting results (e.g., IBS trials vs. schizophrenia microdialysis ), apply meta-regression to assess covariates like dosing schedules or patient stratification.

Q. How should researchers handle variability in this compound’s matrix effects during bioanalytical assays?

Methodological Answer: Spike certified reference materials (e.g., human plasma) with this compound and quantify recovery rates via LC-MS/MS. Talanta mandates reporting matrix effect thresholds (e.g., ≤15% CV) and cross-validation with orthogonal methods (e.g., ELISA) . For tissue-specific variability, use homogenate stabilization buffers to minimize enzymatic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.